![molecular formula C16H17NO2S B4684745 1-[(3-methylbenzyl)sulfonyl]indoline](/img/structure/B4684745.png)
1-[(3-methylbenzyl)sulfonyl]indoline
Descripción general
Descripción
1-[(3-methylbenzyl)sulfonyl]indoline, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. One of the main areas of interest is its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
1-[(3-methylbenzyl)sulfonyl]indoline inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to altered cellular processes. Inhibition of this compound has been shown to have various effects, including increased glycogen synthesis, decreased apoptosis, and altered gene expression.
Biochemical and Physiological Effects:
In addition to its effects on this compound, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), another enzyme involved in various cellular processes. It has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(3-methylbenzyl)sulfonyl]indoline for lab experiments is its specificity for this compound. This allows researchers to study the effects of this compound inhibition without affecting other cellular processes. However, one limitation of this compound is its relatively low potency compared to other this compound inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which can be problematic for some experiments.
Direcciones Futuras
There are several future directions for research on 1-[(3-methylbenzyl)sulfonyl]indoline. One area of interest is its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Another area of interest is its effects on other cellular processes, including CDK5 and NF-κB. Additionally, further research is needed to optimize the synthesis method and improve the potency of the compound.
Aplicaciones Científicas De Investigación
1-[(3-methylbenzyl)sulfonyl]indoline has been extensively studied for its potential therapeutic applications. One of the main areas of interest is its ability to inhibit this compound. This compound is involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Dysregulation of this compound has been linked to various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of this compound has been shown to have potential therapeutic benefits in these diseases.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-5-4-6-14(11-13)12-20(18,19)17-10-9-15-7-2-3-8-16(15)17/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEDLDAUIHLQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4684669.png)
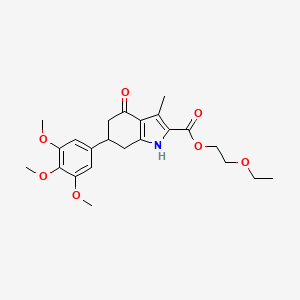
![1-(2-phenylethyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4684677.png)
![N-ethyl-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4684690.png)
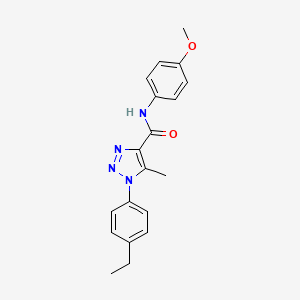
![2-methoxyethyl 6-bromo-2-methyl-5-[(4-vinylbenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4684706.png)
![4-[({5-[(2,6-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4684707.png)
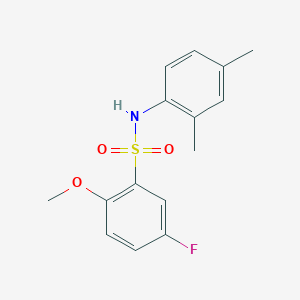
![methyl ({5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4684731.png)
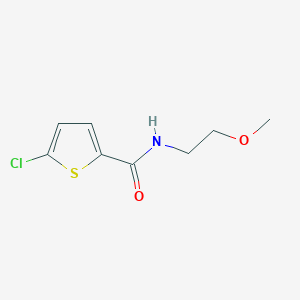
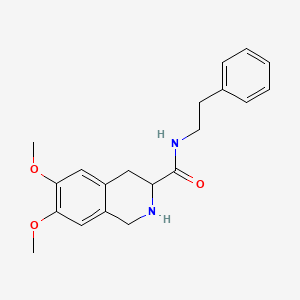
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide](/img/structure/B4684742.png)
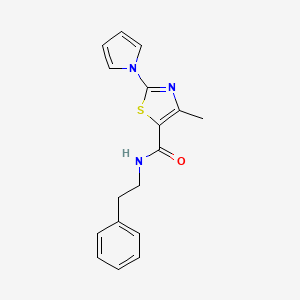
![4-methoxy-3-methyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4684769.png)